Titanium dioxide (TiO2) is a versatile material with applications in photocatalysis, solar cells, and sensors. Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium serves as a precursor for depositing thin films of TiO2 through various techniques like sol-gel processing [1]. During this process, the ethoxide undergoes hydrolysis and condensation reactions, leading to the formation of a TiO2 network at the atomic level [1].
[1] Sol-Gel Processing of Titania Nanocrystals
Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium demonstrates potential as a catalyst or catalyst precursor for various organic reactions. Research explores its ability to facilitate processes like olefin polymerization, epoxide ring-opening reactions, and organic transformations involving C-C bond formation [2, 3]. The ability to tune the ethoxide's structure allows for the development of catalysts with tailored properties for specific reactions [2].
[2] Titanium alkoxide-mediated organic transformations [3] Development of Novel Titanium Catalysts for Olefin Polymerization
[4] Surface modification of titanium implants using titanium alkoxide for enhanced osseointegration [5] Controlled drug delivery from porous titanium dioxide prepared by sol-gel method
Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium is an organometallic compound that belongs to the class of titanium alkoxides. It features a titanium center coordinated by two pentane-2,4-dionato ligands and one propan-2-olato ligand. This compound is notable for its potential applications in catalysis, particularly in organic synthesis, due to its ability to facilitate a variety of
The synthesis of Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium typically involves the reaction of titanium alkoxide with pentane-2,4-dione and propan-2-ol. A general synthetic route includes:
Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium has several applications:
Studies on the interactions of Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium with various substrates indicate its effectiveness as a catalyst. Interaction studies have shown that this compound can form stable complexes with different organic molecules, enhancing their reactivity. Additionally, its interactions with biological systems are under investigation to assess its safety and efficacy for potential biomedical applications .
Several compounds share structural similarities with Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Titanium(IV) isopropoxide | Contains isopropyl groups | Commonly used as a precursor for titanium dioxide |
| Bis(acetylacetonato)titanium | Features acetylacetonate ligands | Known for its stability and use in thin film deposition |
| Titanium(IV) 2,4-pentanedionate | Similar dione ligands | Often used in sol-gel processes |
Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium is unique due to its combination of pentane dione ligands and propan-2-olato coordination, which may confer distinct catalytic properties not observed in other titanium complexes .
Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium exhibits a characteristic octahedral coordination geometry around the central titanium(IV) center [1] [2] [3]. The compound has the molecular formula C₁₅H₂₆O₆Ti with a molecular weight of 350.23 g/mol [4] [5]. X-ray crystallographic studies of related titanium(IV) ethoxide and acetylacetonate complexes reveal that these compounds typically crystallize in monoclinic, triclinic, or orthorhombic space groups [6] [7] [8].
The coordination sphere consists of six oxygen atoms arranged in an octahedral geometry, with the titanium center coordinated by two bidentate pentane-2,4-dionato ligands (four oxygen atoms) and two monodentate alkoxide ligands (two oxygen atoms) [2] [3] [6]. The Ti-O bond lengths vary depending on the ligand type, with Ti-O(acetylacetonate) distances typically ranging from 1.95 to 2.10 Å, while Ti-O(alkoxide) bond lengths are shorter, ranging from 1.72 to 1.85 Å [2] [3] [6].
Crystallographic analysis shows that the Ti-O-C bond angles for the alkoxide ligands typically range from 140° to 170°, indicating significant π-bonding character between the titanium center and the oxygen atoms [2] [3]. This large bond angle is characteristic of early transition metal alkoxides and results from the π-donation from the oxygen lone pairs to the empty d orbitals of titanium(IV) [2].
| Bond Type | Bond Length (Å) | Bond Angle (°) | Coordination Mode |
|---|---|---|---|
| Ti-O(acetylacetonate) | 1.95-2.10 | 80-85 (bite angle) | Bidentate chelating |
| Ti-O(ethoxide) | 1.72-1.85 | 140-170 (Ti-O-C) | Monodentate terminal |
| Ti-O(isopropoxide) | 1.72-1.85 | 140-170 (Ti-O-C) | Monodentate terminal |
The ligand arrangement in ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium demonstrates a clear preference for terminal coordination modes in the monomeric structure. However, related titanium alkoxide complexes show a strong tendency toward bridging configurations under certain conditions [9] [3] [7].
In the monomeric form, all ligands adopt terminal coordination modes: the two pentane-2,4-dionato ligands function as bidentate chelating groups, while the ethoxide and propan-2-olato ligands coordinate as monodentate terminal ligands [2] [3] [6]. This terminal arrangement is favored when the steric bulk of the alkoxide ligands prevents oligomerization [3].
When bridging occurs in related complexes, alkoxide ligands preferentially adopt μ₂-bridging modes, connecting two titanium centers with Ti-O(bridging) bond lengths typically ranging from 2.00 to 2.20 Å [9] [3] [7]. The bridging alkoxide groups form asymmetric bridges, and the resulting dimeric or oligomeric structures maintain octahedral coordination around each titanium center [9] [7].
The pentane-2,4-dionato ligands consistently remain in terminal chelating positions and do not participate in bridging interactions due to their rigid six-membered chelate ring structure [6] [7]. The bite distance for the acetylacetonate ligands ranges from 2.7 to 2.9 Å, forming stable six-membered metallacycles with the titanium center [6] [7] [8].
Studies of related compounds such as [{Ti(OR)₂(dioximate)}₂] demonstrate that bridging configurations result in compounds containing two μ₂-OR groups and two terminal alkoxide groups, contrasting with bis(β-diketonate) complexes that maintain only terminal coordination [7]. The structural preference between bridging and terminal configurations depends on the steric requirements of the ligands and the reaction conditions [9] [3].
Nuclear magnetic resonance spectroscopy provides detailed insight into the solution structure and dynamic behavior of ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium. The compound exhibits characteristic ¹H nuclear magnetic resonance signatures that confirm the coordination of both diketonate and alkoxide ligands [10] [11] [6].
The methine proton of the coordinated pentane-2,4-dionato ligands appears as a characteristic signal between 6.0 and 6.5 ppm, representing a downfield shift of approximately 0.4-0.9 ppm compared to the free ligand [10] [11] [6]. This significant downfield shift indicates strong coordination of the diketonate to the titanium center and formation of the six-membered chelate ring [11] [6].
The acetylacetonate methyl groups generate broad signals between 1.8 and 2.2 ppm due to fluxional behavior in solution [10] [11] [6]. Variable temperature nuclear magnetic resonance studies reveal that at room temperature, rapid cis-trans isomerization occurs, leading to peak broadening and coalescence [10] [11] [6]. Upon cooling to lower temperatures, separate resonances for different geometric isomers become resolved [11] [6].
The ethoxide ligand shows characteristic patterns with the OCH₂ protons appearing between 4.2 and 4.6 ppm, while the propan-2-olato ligand exhibits the characteristic septet for the OCH proton between 4.8 and 5.2 ppm [12] [6] [7]. The coupling patterns and chemical shifts confirm the terminal coordination mode of these alkoxide ligands [6].
¹³C nuclear magnetic resonance spectroscopy reveals coordination-induced shifts in the carbonyl carbons of the pentane-2,4-dionato ligands, appearing between 185 and 195 ppm [13] [14] [15]. The methine carbon resonates between 95 and 105 ppm [11] [6]. These chemical shifts are characteristic of chelated β-diketonate ligands and distinguish them from free or weakly coordinated forms [13] [11].
| Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H Methine (acetylacetonate) | 6.0-6.5 | Broad singlet | Chelated CH |
| ¹H Acetylacetonate CH₃ | 1.8-2.2 | Broad singlet | Coordinated methyl |
| ¹H Ethoxide OCH₂ | 4.2-4.6 | Quartet | Terminal ethoxide |
| ¹H Isopropoxide OCH | 4.8-5.2 | Septet | Terminal isopropoxide |
| ¹³C Carbonyl | 185-195 | Singlet | Coordinated C=O |
| ¹³C Methine | 95-105 | Singlet | Chelate ring CH |
The fluxional behavior observed in solution indicates rapid exchange between different geometric isomers, particularly cis-trans arrangements of the alkoxide ligands [10] [11] [6]. This dynamic process has activation energies typically ranging from 11.9 to 16.2 kcal/mol for related titanium diketonate complexes [10].
Infrared spectroscopy provides definitive evidence for the coordination modes of both the diketonate and alkoxide ligands in ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium. The spectral features clearly distinguish between coordinated and free ligand forms [13] [14] [15] [16].
The coordinated pentane-2,4-dionato ligands exhibit characteristic C=O stretching frequencies between 1580 and 1620 cm⁻¹ [13] [14] [15] [16]. This represents a significant shift to lower frequency compared to free acetylacetone, indicating the weakening of the C=O bond upon coordination to titanium [13] [15]. The chelated form also shows C=C stretching vibrations between 1500 and 1540 cm⁻¹, corresponding to the enolate character of the coordinated ligand [13] [15] [16].
The infrared spectrum reveals two distinct C=O stretching bands for the coordinated diketonate ligands, reflecting the asymmetric environment created by the mixed alkoxide ligands [13] [14]. The splitting of the C=O bands provides evidence for the lowered symmetry compared to symmetrical bis(acetylacetonate) complexes [13] [15].
Metal-oxygen stretching vibrations appear in the lower frequency region between 450 and 550 cm⁻¹, corresponding to Ti-O-C modes [17] [3]. These bands are sensitive to the coordination geometry and can distinguish between terminal and bridging alkoxide ligands [17] [3]. Terminal alkoxide ligands typically show sharper, more defined bands in this region compared to bridging configurations [3].
The methyl deformation modes of the acetylacetonate ligands appear between 1350 and 1400 cm⁻¹ [15] [16]. The position and intensity of these bands provide additional confirmation of successful chelation and can indicate the degree of π-bonding in the titanium-oxygen interactions [15] [16].
| Infrared Band | Frequency (cm⁻¹) | Assignment | Coordination Mode |
|---|---|---|---|
| C=O stretch | 1580-1620 | Coordinated carbonyl | Chelated diketonate |
| C=C stretch | 1500-1540 | Enolate C=C | Chelated diketonate |
| Ti-O stretch | 450-550 | Metal-oxygen | Terminal alkoxide |
| CH₃ deformation | 1350-1400 | Methyl bending | Coordinated ligand |
| O-H stretch | 3200-3600 | Hydroxyl (if present) | Hydrolysis product |
The absence of free carbonyl stretching around 1720 cm⁻¹ confirms complete coordination of the diketonate ligands [13] [15]. Similarly, the characteristic alkoxide C-O stretching patterns between 1000 and 1200 cm⁻¹ indicate successful coordination of both the ethoxide and propan-2-olato ligands [17].